molecular formula C11H11NO2 B1655376 1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro- CAS No. 35402-59-6

1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-

Cat. No. B1655376
CAS RN: 35402-59-6
M. Wt: 189.21 g/mol
InChI Key: OKXXFLFWPXHBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro- is a cyclic organic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Antiproliferative Properties

1H-Benzo[f]indazole-4,9-dione derivatives, which are structurally similar to 1-Benzazocine-2,6(1H,3H)-dione derivatives, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, including KATO-III and MCF-7. These compounds showed significant antiproliferative activity, suggesting their potential as new anticancer agents (Molinari et al., 2015).

Synthetic Applications

The facile and efficient synthesis of 4,5-Dihydro-1H-2,5-benzoxazocine-1,6(3H)-diones from 1,2-cyclic sulfamidates represents a noteworthy advancement in chemical synthesis. This method involves the treatment of tert-butoxycarbonyl (Boc)-protected cyclic sulfamidates with phthalic acid derivatives, leading to high yields of the target compounds. This synthetic route opens new avenues for the development of novel organic compounds (Jangili & Das, 2016).

Pharmaceutical Research

Some benzazocinecarboxylic acids have been synthesized and evaluated for their potential anti-inflammatory properties, demonstrating the chemical versatility and potential therapeutic applications of benzazocine derivatives (Jones & Tringham, 1975).

Bioactive Molecule Design

Unsymmetrically substituted dibenzo[b,f][1,5]-diazocine-6,12(5H,11H)diones have been synthesized, showcasing a novel approach for the synthesis of compounds with potential applications in drug design and development. This research highlights the use of benzazocine derivatives as privileged structures for bioactive molecule design, with preliminary investigations showing cytotoxic effects against cancer cell lines (Bieszczad et al., 2020).

properties

IUPAC Name

1,3,4,5-tetrahydro-1-benzazocine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-10-6-3-7-11(14)12-9-5-2-1-4-8(9)10/h1-2,4-5H,3,6-7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXXFLFWPXHBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481325
Record name 1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35402-59-6
Record name 1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-
Reactant of Route 2
1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-
Reactant of Route 3
1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-
Reactant of Route 4
1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-
Reactant of Route 5
1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-
Reactant of Route 6
1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.